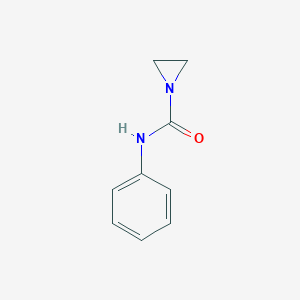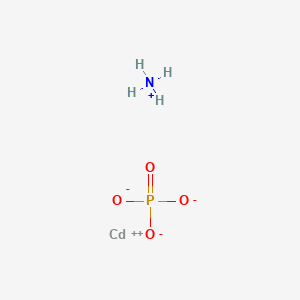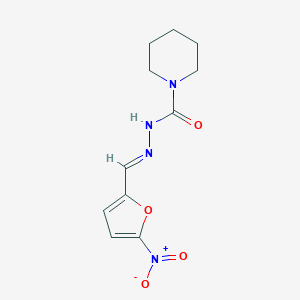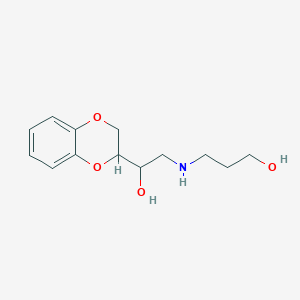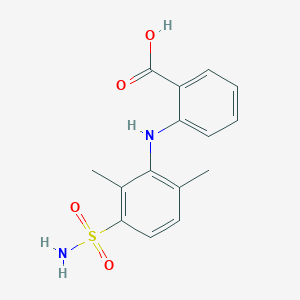
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, commonly known as DMSA, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSA has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and imaging techniques.
作用機序
DMSA exerts its pharmacological effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH and an increase in bicarbonate concentration. DMSA has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, leading to a decrease in tumor growth and angiogenesis.
生化学的および生理学的効果
DMSA has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrase leads to a decrease in pH and an increase in bicarbonate concentration, which can have significant effects on the body's acid-base balance. DMSA has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Furthermore, DMSA has been shown to have anti-angiogenic effects, leading to a decrease in tumor growth.
実験室実験の利点と制限
DMSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Furthermore, DMSA has been extensively studied in various scientific research applications, making it a well-established compound for use in experiments. However, DMSA also has some limitations. Its solubility in water and ethanol is limited, which can make it difficult to work with in certain experiments. Additionally, DMSA has been shown to have some toxicity in vitro, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of DMSA. One promising area of research is the development of DMSA-based anticancer therapies. DMSA has shown significant potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. Furthermore, DMSA has been shown to have anti-angiogenic effects, which can lead to a decrease in tumor growth. Another area of research is the development of DMSA-based imaging techniques. DMSA has been shown to bind to carbonic anhydrase, making it a potentially useful imaging agent for the detection of carbonic anhydrase expression in tumors. Finally, further research is needed to fully understand the biochemical and physiological effects of DMSA, as well as its potential toxicity in vivo.
Conclusion
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, or DMSA, is a sulfonamide derivative that has shown significant potential in various scientific research applications. Its ability to inhibit carbonic anhydrase has led to its investigation as a potential anticancer and anti-inflammatory agent, as well as an imaging agent for the detection of carbonic anhydrase expression in tumors. While DMSA has several advantages for lab experiments, its solubility and potential toxicity should be taken into consideration. Future research directions include the development of DMSA-based anticancer therapies, imaging techniques, and further investigation of its biochemical and physiological effects.
合成法
The synthesis of DMSA involves the reaction of 2,6-dimethyl-3-nitroaniline with benzenesulfonyl chloride in the presence of a base, followed by reduction with iron and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
DMSA has shown promising results in various scientific research applications. It has been extensively studied as a potential anticancer agent due to its ability to inhibit carbonic anhydrase IX, a protein that is overexpressed in many solid tumors. DMSA has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, DMSA has been used in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to bind to carbonic anhydrase.
特性
CAS番号 |
10311-45-2 |
|---|---|
製品名 |
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid |
分子式 |
C15H16N2O4S |
分子量 |
320.4 g/mol |
IUPAC名 |
2-(2,6-dimethyl-3-sulfamoylanilino)benzoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-9-7-8-13(22(16,20)21)10(2)14(9)17-12-6-4-3-5-11(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)(H2,16,20,21) |
InChIキー |
GCYVPIQWKMVIFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
同義語 |
2-(3-Sulfamoyl-2,6-xylylamino)benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



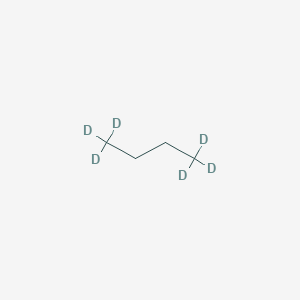
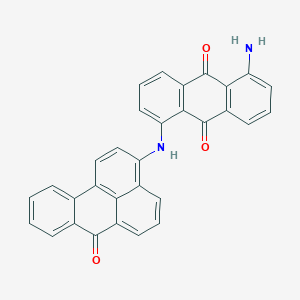
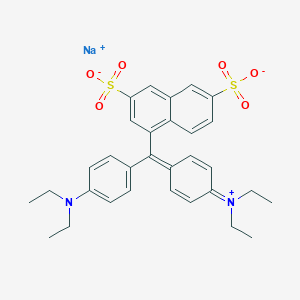
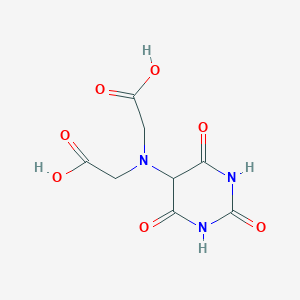
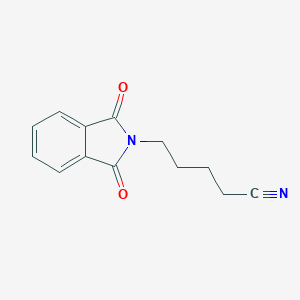
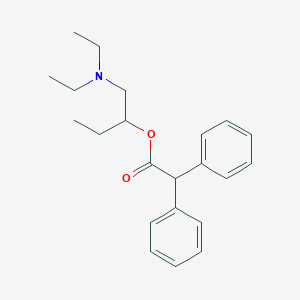

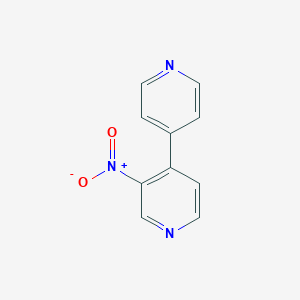
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
